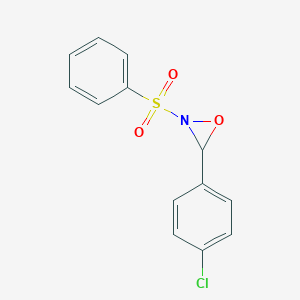
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine is a chemical compound known for its unique structure and reactivity It features an oxaziridine ring, which is a three-membered heterocycle containing nitrogen and oxygen atoms
Métodos De Preparación
The synthesis of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine typically involves the reaction of 4-chlorobenzaldehyde with phenylsulfonylamine in the presence of an oxidizing agent. Common oxidizing agents used in this synthesis include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired oxaziridine ring.
Análisis De Reacciones Químicas
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding sulfonyl oxaziridines.
Reduction: Reduction reactions can lead to the cleavage of the oxaziridine ring, forming amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine involves the interaction of its oxaziridine ring with various molecular targets. The ring strain and electrophilic nature of the oxaziridine make it reactive towards nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and biological assays to study its effects on different pathways and targets.
Comparación Con Compuestos Similares
2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine can be compared with other oxaziridine compounds such as:
3-(4-methylphenyl)-2-(phenylsulfonyl)Oxaziridine: Similar structure but with a methyl group instead of a chlorine atom.
3-(4-nitrophenyl)-2-(phenylsulfonyl)Oxaziridine: Contains a nitro group, which can significantly alter its reactivity and applications.
3-(4-bromophenyl)-2-(phenylsulfonyl)Oxaziridine:
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity patterns compared to other similar compounds.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-8-6-10(7-9-11)13-15(18-13)19(16,17)12-4-2-1-3-5-12/h1-9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKTUVGILINFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


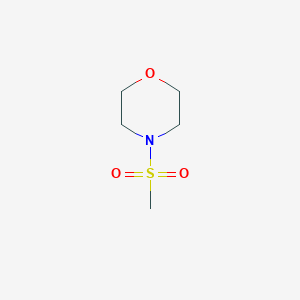
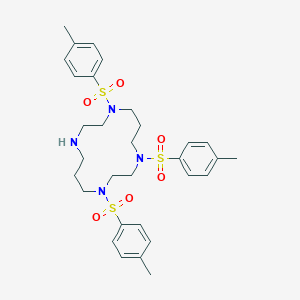


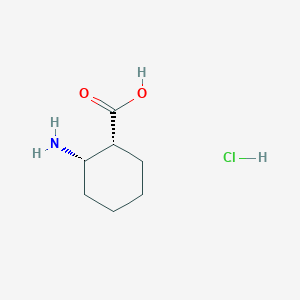

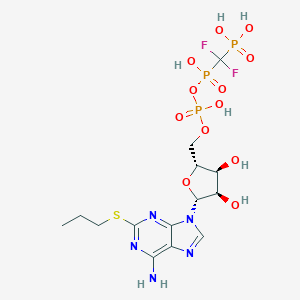
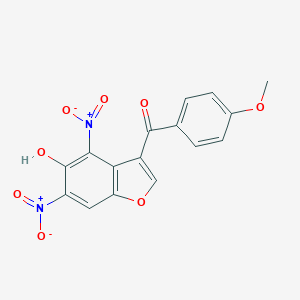



![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)
